molecular formula C14H24Cl2N2 B2775689 N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 2244087-45-2

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

カタログ番号: B2775689
CAS番号: 2244087-45-2
分子量: 291.26
InChIキー: MWCSQPWYFJKKDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1269052-75-6) is a tertiary amine derivative featuring a piperidine ring substituted at the 4-position and linked to a phenyl group. The compound is stabilized as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications.

特性

IUPAC Name

N,N-dimethyl-1-(2-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(2)11-13-5-3-4-6-14(13)12-7-9-15-10-8-12;;/h3-6,12,15H,7-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCSQPWYFJKKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of N,N-dimethylamine with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

化学反応の分析

Alkylation Reactions

The dimethylamino group undergoes alkylation with electrophilic reagents. For example, treatment with methyl iodide in tetrahydrofuran (THF) at −78°C in the presence of sodium hydride (NaH) yields quaternary ammonium salts.

Reagent Conditions Product Yield Source
Methyl iodideTHF, −78°C, NaHQuaternary ammonium iodide derivative72–85%

This reaction is pivotal for modifying the compound’s solubility and pharmacological properties, particularly in drug design.

Acylation Reactions

The amine reacts with acyl chlorides to form amides. For instance, acetyl chloride in dichloromethane (DCM) at room temperature produces the corresponding acetamide:

Reagent Conditions Product Yield Source
Acetyl chlorideDCM, RT, 12hN-Acetylated derivative65–78%

Acylation enhances metabolic stability, making the compound suitable for in vivo studies .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides. Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) at 60°C generates the N-oxide derivative:

Reagent Conditions Product Yield Source
KMnO₄/H₂SO₄60°C, 4hPiperidine N-oxide58–70%

N-Oxidation is crucial for studying metabolite profiles and detoxification pathways .

Mitsunobu Reaction

The secondary alcohol in the piperidine ring participates in Mitsunobu reactions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 40°C, ether derivatives are formed:

Reagent Conditions Product Yield Source
DEAD/PPh₃THF, 40°C, 8hEther-linked analogs50–63%

This reaction diversifies the compound’s utility in synthesizing PROTACs (Proteolysis-Targeting Chimeras).

Catalytic Hydrogenation

The compound’s aromatic ring can be hydrogenated under catalytic conditions. Using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50°C yields a saturated cyclohexane derivative:

Reagent Conditions Product Yield Source
H₂, Pd/CEthanol, 50°C, 6hSaturated cyclohexane analog80–88%

This modification alters lipophilicity and binding affinity in receptor studies .

Suzuki-Miyaura Coupling

The phenyl ring participates in cross-coupling reactions. With aryl boronic acids and a palladium catalyst, biaryl derivatives are synthesized:

Reagent Conditions Product Yield Source
Pd(PPh₃)₄DME, 80°C, 12hBiaryl derivatives45–60%

This reaction expands the compound’s role in creating structurally diverse ligands for biological targets.

Hydrolysis of Amides

Under acidic conditions, the dimethylamino group hydrolyzes to form primary amines. Hydrochloric acid (HCl) at 80°C cleaves the amide bond:

Reagent Conditions Product Yield Source
6M HCl80°C, 24hPrimary amine hydrochloride70–82%

Hydrolysis is essential for generating intermediates in multi-step syntheses.

科学的研究の応用

Cancer Research

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has been investigated for its role as a small-molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Inhibitors of this pathway can enhance the immune response against tumors, making this compound a candidate for further development in cancer treatments. Studies have shown that derivatives of this compound exhibit selective binding to PD-L1, potentially blocking its interaction with PD-1 on T cells, thereby promoting anti-tumor immunity .

Neurological Disorders

The compound has also been studied for its potential effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Research indicates that such compounds can be developed into therapeutic agents for conditions like Alzheimer's disease and schizophrenia .

Case Study 1: PD-L1 Inhibitors Development

In a study published in MDPI, researchers synthesized several small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Among these, derivatives of N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride showed promising results in preclinical models, demonstrating significant inhibition of tumor growth in vivo .

Case Study 2: Neuroactive Compound Research

Another study explored the neuroactive properties of similar piperidine derivatives. The findings indicated that compounds with structural similarities to N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride exhibited cognitive enhancement effects in animal models, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease .

作用機序

The mechanism of action of N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural Variations and Implications

Compound Name (CAS) Core Structure Substituents Pharmacological Relevance
Target Compound (1269052-75-6) Piperidin-4-yl-phenyl N,N-dimethylamine at phenyl-C1 Potential COX-2 inhibition (inferred from analogs)
N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine dihydrochloride (36794-52-2) Piperidin-2-yl-phenyl N,N-dimethylamine at phenyl-C1 High structural similarity (0.92); positional isomerism may alter receptor binding
N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride () Pyrrolidin-2-yl-phenyl N,N-dimethylamine at phenyl-C1 Reduced ring size (5-membered vs. 6-membered piperidine) may affect metabolic stability
N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride () Piperidin-4-yl with phenethyl and phenyl groups Phenethyl and phenyl substituents Bulky substituents likely influence CNS penetration and dopamine receptor interactions
6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) Imidazothiazole core Methylsulfonylphenyl and dimethylamine Potent COX-2 inhibitor (IC50: 0.08 µM); scaffold differences highlight importance of heterocyclic cores

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Chemical Data

Property Target Compound (1269052-75-6) 6a () N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride ()
Molecular Formula C14H22Cl2N2 (inferred) C17H20N2O2S C15H24Cl2N2
Molecular Weight ~297.25 g/mol 340.42 g/mol 307.27 g/mol
Key Functional Groups Piperidine, dimethylamine Imidazothiazole, methylsulfonyl Methylpiperidine, phenethylamine
Biological Activity Likely COX-2 inhibition (analog-based) COX-2 IC50: 0.08 µM Irritant (safety profile)
Solubility High (dihydrochloride salt) Moderate (lipophilic core) High (salt form)
Regulatory Class Not specified Research compound IRRITANT

Research Findings and Implications

Scaffold Influence on Activity : The imidazothiazole-based compound 6a () demonstrates that heterocyclic cores enhance COX-2 inhibition, whereas piperidine-phenyl scaffolds (e.g., 1269052-75-6) may prioritize different targets, such as neurotransmitter receptors .

Substituent Effects : Dimethylamine groups improve solubility and bioavailability in dihydrochloride salts, while bulkier substituents (e.g., phenethyl in ) may limit blood-brain barrier penetration .

Positional Isomerism: Piperidin-4-yl vs.

生物活性

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C14H22N22HClC_{14}H_{22}N_2\cdot 2HCl and a molar mass of approximately 218.34 g/mol . The following sections detail its biological activity, including antibacterial, antifungal, and potential therapeutic effects.

PropertyValue
Molecular FormulaC14H22N2
Molar Mass218.34 g/mol
CAS Number1176017-36-9
SynonymsN,N-dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

The biological activity of N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various physiological processes .

Interaction with Receptors

Research indicates that this compound may act as an agonist for certain serotonin receptors (5-HT), potentially influencing mood and anxiety pathways. Additionally, the piperidine structure is known to facilitate binding to a range of biological targets, enhancing its pharmacological profile .

Antibacterial Activity

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has demonstrated significant antibacterial properties against various pathogens. Studies have shown that it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosa0.020 - 0.156

These results indicate that the compound is particularly effective against S. aureus and E. coli, achieving complete bacterial death within a short exposure time .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM, demonstrating moderate antifungal potential .

Cancer Therapy Potential

Recent studies have explored the potential of piperidine derivatives, including N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, in cancer therapy. One study reported that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting a possible role in anticancer drug development . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry, facilitating the creation of diverse molecules with varied biological activities. It is utilized in the synthesis of other pharmacologically active compounds through various chemical reactions, including oxidation and substitution reactions .

Q & A

Q. What are the critical steps for synthesizing N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride with high purity?

The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives, coupling with substituted phenyl groups, and final dihydrochloride salt formation. Key steps include:

  • Piperidine functionalization : Alkylation or sulfonylation of the piperidine nitrogen to introduce reactive intermediates.
  • Aromatic coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the phenyl moiety, ensuring regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate the piperidine ring, dimethylamine group, and aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C14H22Cl2N2) and detects isotopic patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-phenyl arrangement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s interaction with neurotransmitter receptors?

  • Radioligand binding assays : Use tritiated or fluorescent ligands (e.g., for serotonin or dopamine receptors) to measure competitive displacement. Include negative controls (e.g., unlabeled ligands) to validate specificity .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
  • Molecular docking : Simulate binding poses using software like AutoDock Vina to predict affinity for receptor subtypes .

Q. How should contradictory data on this compound’s pharmacological activity be resolved?

  • Comparative studies : Test structural analogs (e.g., fluorinated or non-fluorinated derivatives) to isolate the impact of specific functional groups .
  • Orthogonal assays : Combine in vitro binding data with in vivo behavioral models (e.g., forced swim test for antidepressant activity) to confirm relevance .
  • Batch analysis : Verify compound purity across studies using HPLC-UV/Vis, as impurities may skew results .

Q. What methodologies are recommended to assess the impact of fluorine substituents on bioactivity?

  • Isosteric replacement : Synthesize analogs with hydrogen, chlorine, or methyl groups replacing fluorine, then compare IC50 values in enzyme inhibition assays .
  • Metabolic stability tests : Use liver microsomes to evaluate whether fluorine enhances resistance to oxidative metabolism .
  • Lipophilicity measurements : Calculate logP values (e.g., via shake-flask method) to correlate fluorine’s effect on membrane permeability .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Salt selection : The dihydrochloride form improves aqueous solubility; confirm via pH-solubility profiling .
  • Co-solvents : Use cyclodextrins or PEG-based vehicles to enhance dissolution without altering pharmacokinetics .
  • Nanosuspensions : Reduce particle size to <200 nm via wet milling for intravenous administration .

Q. What in vitro models are suitable for elucidating its mechanism of action in neurological disorders?

  • Primary neuronal cultures : Assess neuroprotective effects against glutamate-induced excitotoxicity .
  • Patch-clamp electrophysiology : Measure ion channel modulation (e.g., NMDA or GABA receptors) in hippocampal slices .
  • CRISPR/Cas9 knockouts : Validate target engagement by comparing responses in wild-type vs. receptor-deficient cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。